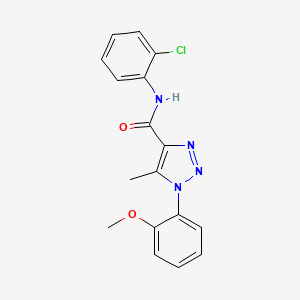

![molecular formula C13H4ClF6N3O4S B2875449 3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine CAS No. 338406-67-0](/img/structure/B2875449.png)

3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

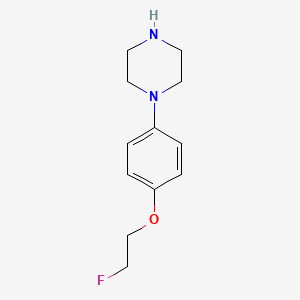

This compound is also known as Fluazinam . It is a broad-spectrum fungicide used in agriculture and is classified as a diarylamine and more specifically an arylaminopyridine .

Molecular Structure Analysis

The molecular formula of this compound is C13H4Cl2F6N4O4 . The IUPAC name is 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine .Chemical Reactions Analysis

The compound is used in the production of several crop-protection products . It is unique amongst uncouplers in displaying broad-spectrum activity against fungi and also very low toxicity to mammals due to it being rapidly metabolized to a compound without uncoupling activity .Physical And Chemical Properties Analysis

The compound has a molar mass of 465.09 g·mol−1, a density of 1.8±0.1 g/cm3, a melting point of 116 °C, and a boiling point of 376.1±42.0°C (Predicted) . Its solubility in water is 1.76 mg/L and it has a vapor pressure of 5.51×10−8 mmHg (Predicted) .科学的研究の応用

Agriculture: Fungicide for Crop Protection

In agriculture, this compound is primarily used as a fungicide under the name Fluazinam . It’s a broad-spectrum fungicide that protects crops by inhibiting the germination of spores and development of infection structures. Notably, it’s effective against late blight in potatoes, caused by Phytophthora infestans, and is also used to control diseases like Sclerotinia on peanuts and turf, Botrytis on grapes and beans, and clubroot in brassicas .

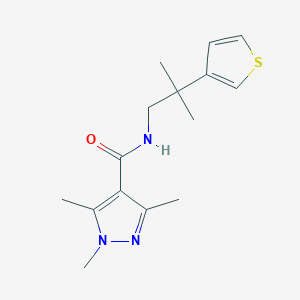

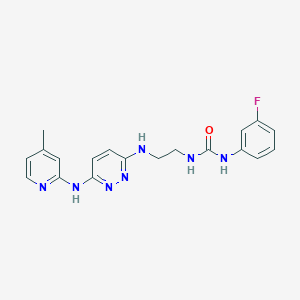

Medicine: Potential Pharmacological Activities

The trifluoromethyl group present in this compound is significant in medicinal chemistry. Compounds with this group have been found in several FDA-approved drugs, indicating potential pharmacological activities . While the specific applications of this compound in medicine are not detailed in the available literature, the presence of the trifluoromethyl group suggests it could be explored for drug development.

Material Science: Synthesis of Advanced Materials

In material science, the compound’s derivatives are used as precursors in the synthesis of complex materials. For example, related compounds are employed in the preparation of bipyridines through reactions like the modified Ullmann reaction . These bipyridines have applications in creating advanced materials, including those used in electronic devices.

Environmental Science: Impact on Ecosystems

The environmental impact of this compound, particularly when used as a pesticide, is an area of study. Researchers examine its effects on non-target organisms and its behavior in soil and water systems. Understanding its environmental fate is crucial for assessing its safety and ecological risks .

Organic Chemistry: Regioselective Functionalization

This compound serves as a model substrate in organic chemistry for studying regioselective functionalization . Such studies are essential for developing new synthetic routes and creating molecules with high precision, which is vital for pharmaceuticals and agrochemicals.

Catalysis: Fluorine Chemistry

The compound is involved in catalysis, particularly in reactions where the introduction of fluorine atoms or fluorine-containing groups is desired . Fluorine chemistry is a unique branch of organic chemistry with applications in medicines, agrochemicals, and electronics due to the distinctive properties that fluorine atoms confer to organic molecules.

作用機序

Target of Action

Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

The synthesis of tfmp derivatives often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence their pharmacokinetic properties .

Result of Action

Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides .

特性

IUPAC Name |

3-chloro-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4ClF6N3O4S/c14-7-1-6(13(18,19)20)4-21-11(7)28-10-8(22(24)25)2-5(12(15,16)17)3-9(10)23(26)27/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKQJJPBIQFZAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])SC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4ClF6N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2875369.png)

![N'-(5-Chloro-2-methoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2875372.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2875374.png)

![2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2875376.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea](/img/structure/B2875382.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2875387.png)